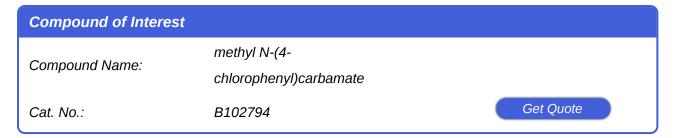


# Technical Guide: Crystallographic Data of Methyl N-(4-chlorophenyl)carbamate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the crystallographic data and experimental protocols for **methyl N-(4-chlorophenyl)carbamate**. The information is presented in a structured format to facilitate easy reference and comparison for research and drug development purposes.

## **Crystal Structure and Properties**

**Methyl N-(4-chlorophenyl)carbamate** (C<sub>8</sub>H<sub>8</sub>ClNO<sub>2</sub>) is a compound of interest in various chemical and pharmaceutical research fields.[1] Its crystal structure reveals a monoclinic system.[2][3] In the crystalline form, molecules are linked by N—H···O hydrogen bonds, forming chains that propagate in the b-axis direction.[2][3] The dihedral angle between the chlorobenzene ring and the side chain is 8.79 (11)°.[2][3]

## **Crystallographic Data**

The crystallographic data for **methyl N-(4-chlorophenyl)carbamate** has been determined by X-ray diffraction and is summarized in the tables below.[2][3]

Table 1: Crystal Data and Structure Refinement[2][3]



Parameter	Value	
Empirical Formula	C <sub>8</sub> H <sub>8</sub> CINO <sub>2</sub>	
Formula Weight	185.60	
Temperature	293 K	
Wavelength	0.71073 Å	
Crystal System	Monoclinic	
Space Group	P21/c	
Unit Cell Dimensions		
a	11.126 (2) Å	
b	9.833 (2) Å	
С	8.0076 (16) Å	
α	90°	
β	99.34 (3)°	
У	90°	
Volume	864.5 (3) Å <sup>3</sup>	
Z	4	
Calculated Density	1.426 Mg/m³	
Absorption Coefficient	0.40 mm <sup>-1</sup>	
F(000)	384	
Crystal Size	0.23 × 0.20 × 0.18 mm	
Data Collection		
Theta range for data collection	3.0 to 27.2°	
Reflections collected	8281	
Independent reflections	1987	



R(int)	0.036	
Refinement		
Refinement method	Full-matrix least-squares on F <sup>2</sup>	
Data / restraints / parameters	1987 / 0 / 109	
Goodness-of-fit on F <sup>2</sup>	1.06	
Final R indices [I>2sigma(I)]	$R_1 = 0.041$	
R indices (all data)	$WR_2 = 0.159$	
Largest diff. peak and hole	0.18 and -0.26 e.Å <sup>-3</sup>	

Table 2: Hydrogen Bond Geometry (Å, °)[1][2][3]

D—H···A	D—H	H···A	D···A	D—H···A
N1—H1A···O2i	0.86	2.22	3.069 (2)	168

## **Experimental Protocols**

#### 3.1. Synthesis of Methyl N-(4-chlorophenyl)carbamate[2][3]

A mixture of methanol (0.06 mol) and (4-chlorophenyl)carbamic chloride (0.06 mol) was stirred in refluxing ethanol (15 ml) for 4 hours. This process afforded the title compound with a yield of 83% (0.05 mol).

### 3.2. Crystallization[2][3]

Colorless, block-shaped crystals of the title compound were obtained by recrystallization from ethanol at room temperature.

### 3.3. X-ray Data Collection and Structure Refinement[2][3]

Data collection was performed on a Bruker SMART CCD diffractometer. The structure was solved using SHELXS97 and refined with SHELXL97. Molecular graphics were generated

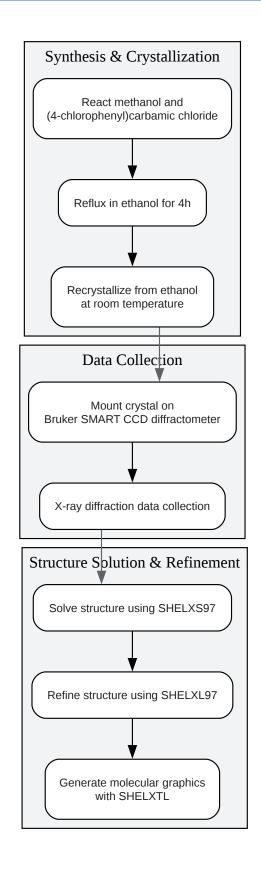


using SHELXTL. Hydrogen atoms were positioned geometrically and treated as riding on their parent atoms.

## **Visualized Experimental Workflow**

The following diagram illustrates the workflow for the crystallographic analysis of **methyl N-(4-chlorophenyl)carbamate**.





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Caption: Workflow for crystallographic analysis.



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## References

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